molecular formula C15H20N4O B12705208 Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)- CAS No. 84806-73-5

Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)-

Cat. No.: B12705208
CAS No.: 84806-73-5
M. Wt: 272.35 g/mol
InChI Key: MPZKTHFQUVQVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted benzimidazoles The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction

Industrial Production Methods

Industrial production of such compounds usually involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. This may include controlled temperature, pressure, and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of the piperazine ring to its oxidized form.

    Reduction: Reduction of any nitro or carbonyl groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)-, like other piperazine derivatives, may have applications in:

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Investigated for their potential as therapeutic agents in treating various diseases.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action for piperazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some piperazine derivatives are known to inhibit enzymes involved in neurotransmitter regulation.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(1H-benzimidazol-2-yl)-4-(2-methyl-1-oxopropyl)-
  • Piperazine, 1-(1H-benzimidazol-5-yl)-4-(2-methyl-1-oxopropyl)-

Uniqueness

Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)- is unique due to its specific substitution pattern on the benzimidazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

84806-73-5

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-4-yl)piperazin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C15H20N4O/c1-11(2)15(20)19-8-6-18(7-9-19)13-5-3-4-12-14(13)17-10-16-12/h3-5,10-11H,6-9H2,1-2H3,(H,16,17)

InChI Key

MPZKTHFQUVQVIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC3=C2N=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.